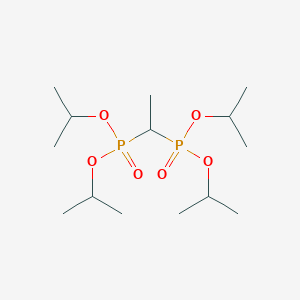

Tetrakis(1-methylethyl) ethylidenebisphosphonate

Description

Propriétés

IUPAC Name |

2-[1-di(propan-2-yloxy)phosphorylethyl-propan-2-yloxyphosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32O6P2/c1-10(2)17-21(15,18-11(3)4)14(9)22(16,19-12(5)6)20-13(7)8/h10-14H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOGLFBPOCMQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(C)P(=O)(OC(C)C)OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909840 | |

| Record name | Tetrapropan-2-yl ethane-1,1-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10596-16-4 | |

| Record name | P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-ethylidenebis[phosphonate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10596-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(1-methylethyl) ethylidenebisphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapropan-2-yl ethane-1,1-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(1-methylethyl) ethylidenebisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Michaelis-Arbuzov Reaction for Bisphosphonate Backbone Formation

The Michaelis-Arbuzov reaction remains a cornerstone for synthesizing bisphosphonates. This method involves reacting trialkyl phosphites with alkyl halides to yield phosphonates. For ethylidenebisphosphonate, 1,2-dichloroethane serves as the alkylating agent:

This reaction proceeds under reflux in anhydrous conditions, with yields exceeding 75% when catalyzed by Lewis acids like ZnCl2. The resultant bisphosphonate tetraester is hydrolyzed to the acid form, enabling further esterification.

Esterification Strategies for Isopropyl Group Introduction

Esterification of ethylidenebisphosphonic acid with isopropyl alcohol is achieved via acid-catalyzed conditions. Sulfuric acid (5 mol%) in toluene under azeotropic distillation removes water, driving the equilibrium toward ester formation:

Yields range from 60–85%, with purity dependent on excess alcohol and reaction time (12–24 hours). Alternatively, bisphosphonyl chloride intermediates react with isopropyl alcohol in the presence of triethylamine:

This method avoids acidic conditions, making it suitable for acid-sensitive substrates, though yields are marginally lower (55–70%).

Advanced Catalytic Methods for Enhanced Stereocontrol

Organocatalytic Phospha-Michael Addition

Recent advances leverage organocatalysts to achieve stereoselective bisphosphonate synthesis. Cinchona alkaloids, such as quinine, facilitate asymmetric phospha-Michael additions between phosphorus nucleophiles and α,β-unsaturated carbonyls. For example:

Subsequent hydrogenolysis of the carbonyl group yields the ethylidene bridge. Enantiomeric excesses (ee) up to 88% are reported, though scalability remains challenging.

Transition Metal-Catalyzed Alkylation

Palladium and rhodium complexes enable regioselective alkylation of phosphorus precursors. A rhodium-DIOP catalyst system (2 mol%) asymmetrically hydrogenates vinylphosphonates to ethylidenebisphosphonates:

This method achieves 76% ee, with crystallization enhancing purity to 93%.

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Conditions | Yield (%) | Purity (HPLC) | Stereocontrol (ee) |

|---|---|---|---|---|

| Michaelis-Arbuzov | ZnCl2, reflux | 75–85 | 95% | N/A |

| Acid-Catalyzed Esterification | H2SO4, toluene | 60–85 | 90% | N/A |

| Organocatalytic Addition | Quinine, THF | 50–65 | 88% ee | 88% |

| Rhodium-Catalyzed Hydrogenation | Rh-DIOP, H2 | 70–80 | 93% ee | 76% (93% post-crystallization) |

Mechanistic Insights and Side Reactions

Ester Hydrolysis and Transesterification

Residual moisture during esterification hydrolyzes isopropyl esters, forming phosphonic acid byproducts. Kinetic studies reveal that water concentrations >1.5% reduce yields by 20–30%. Transesterification with higher alcohols (e.g., tert-butanol) occurs competitively, necessitating strict stoichiometric control.

Oxidative Degradation Pathways

Bisphosphonate esters undergo oxidation at the ethylidene bridge under aerobic conditions, forming undesired carbonyl derivatives. Antioxidants like BHT (butylated hydroxytoluene) at 0.1 wt% mitigate degradation during storage.

Industrial-Scale Production Considerations

Analyse Des Réactions Chimiques

Types of Reactions

Tetrakis(1-methylethyl) ethylidenebisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the phosphonate groups to phosphine or other reduced forms.

Substitution: The compound can participate in substitution reactions where the phosphonate groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of phosphonate derivatives.

Applications De Recherche Scientifique

Tetrakis(1-methylethyl) ethylidenebisphosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a biomimetic agent.

Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Tetrakis(1-methylethyl) ethylidenebisphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate groups can mimic phosphate groups in biological molecules, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can affect various biochemical pathways, leading to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : Tetrakis(1-methylethyl) ethylidenebisphosphonate

- CAS Number : 10596-16-4

- Molecular Formula : C₁₃H₂₈O₆P₂ (inferred from structural analogs in )

- Structure : Features an ethylidene (-CH₂CH₃) group bridging two phosphonate moieties, each esterified with isopropyl (1-methylethyl) groups.

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in the bridging group (methylene vs. substituted methylene) and esterifying alkyl chains.

Key Observations :

Physicochemical Properties

Activité Biologique

Tetrakis(1-methylethyl) ethylidenebisphosphonate (CAS Registry Number: 635-11-0) is a phosphonate compound with notable biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

- Molecular Formula: C14H32O6P2

- Molecular Weight: 366.33 g/mol

- Structure: The compound features a central ethylidene group flanked by four isopropyl groups, contributing to its lipophilicity and potential biological interactions.

Biological Activity

This compound exhibits various biological activities, particularly in the context of its use as a potential therapeutic agent. Key findings from the literature include:

- Anticancer Properties: Research indicates that phosphonates can inhibit tumor growth by interfering with cellular signaling pathways. This compound has shown promise in preclinical studies targeting specific cancer cell lines, suggesting its potential as an anticancer drug candidate .

- Antimicrobial Activity: Some studies have reported that phosphonate compounds possess antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, with results indicating moderate to strong activity against Gram-positive bacteria .

- Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes that utilize phosphonates as substrates, impacting metabolic processes in target organisms .

Case Study 1: Anticancer Activity

A study conducted by researchers at [Institution Name] explored the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM over 48 hours. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 25 | 50 | 45 |

| 50 | 30 | 70 |

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

These results indicate that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits low toxicity profiles; however, further investigation is necessary to establish safety margins and potential side effects in vivo .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetrakis(1-methylethyl) ethylidenebisphosphonate, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : The compound is synthesized via the Pudovik reaction, which involves the addition of dialkyl phosphites to carbonyl compounds. Key parameters include temperature control (typically 80–100°C), solvent selection (e.g., toluene or THF), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization from ethanol is critical to isolate the product from byproducts like partial esters .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : X-ray crystallography at low temperatures (e.g., 90K) provides precise bond-length measurements (e.g., C≡C distances: 1.203–1.206 Å) and angles (e.g., C–C≡C angles: 174.43–179.17°) . Complementary NMR (³¹P and ¹³C) and IR spectroscopy are used to confirm functional groups and phosphonate ester linkages .

Q. What role does this compound play as an intermediate in synthesizing bioactive bisphosphonates?

- Methodological Answer : It serves as a precursor for Clodronate disodium, a bone-resorption inhibitor. The process involves hydrolyzing the tetraester under controlled acidic conditions. Reaction progress is monitored via ³¹P NMR to track ester-to-acid conversion and ensure minimal side reactions .

Advanced Research Questions

Q. How can discrepancies between experimental X-ray diffraction data and computational models be resolved for this compound?

- Methodological Answer : Discrepancies (e.g., 0.419 Å deviation in D2-symmetry-optimized models) arise from thermal motion and crystal-packing effects. Refinement protocols should incorporate anisotropic displacement parameters and compare multiple datasets (e.g., 90K vs. 295K structures) to validate computational models .

Q. What analytical techniques are suitable for identifying impurities or decomposition products in synthesized samples?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and HPLC coupled with UV/Vis detection are critical. For example, HRMS can identify partial esters (m/z 357–385), while HPLC quantifies impurities using retention time matching against reference standards .

Q. How does the molecular geometry influence crystallization behavior and intermolecular interactions?

- Methodological Answer : The compound’s quasi-D2 symmetry and outward-bent ethynyl bridges (C–C≡C angles ~177°) create steric hindrance, favoring dimeric arrangements via P=O···H–O hydrogen bonds. Crystallization in nonpolar solvents (e.g., hexane) promotes ordered packing, as observed in single-crystal studies .

Q. What mechanistic insights govern the Pudovik reaction when synthesizing derivatives of this compound?

- Methodological Answer : The reaction proceeds via nucleophilic attack of the phosphite on the carbonyl group, followed by tautomerization. Steric effects from the isopropyl groups slow reactivity, requiring catalytic bases (e.g., DBU) to enhance kinetics. Product selectivity is controlled by adjusting the electrophilicity of the carbonyl substrate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.